molecular formula C8H17ClN2O B2621663 N-methyl-N-[(3S)-3-piperidyl]acetamide CAS No. 2306254-75-9

N-methyl-N-[(3S)-3-piperidyl]acetamide

Cat. No.: B2621663
CAS No.: 2306254-75-9
M. Wt: 192.69
InChI Key: MDVWHGXDQBILKB-QRPNPIFTSA-N
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Description

N-methyl-N-[(3S)-3-piperidyl]acetamide (CAS: 1228948-07-9) is a chiral acetamide derivative featuring a piperidine ring with stereochemical specificity at the 3S position. Its molecular formula is C₈H₁₆N₂O, and it serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting GPCRs and enzymes . The compound’s stereochemistry and compact structure make it a versatile scaffold for drug discovery, enabling modifications to enhance receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

N-methyl-N-[(3S)-piperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWHGXDQBILKB-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3S)-3-piperidyl]acetamide typically involves the reaction of piperidine derivatives with acetic anhydride and methylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3S)-3-piperidyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and acetamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-N-[(3S)-3-piperidyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3S)-3-piperidyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Moieties

  • This compound contains a six-membered piperidine ring, which offers greater conformational flexibility compared to BM5’s five-membered pyrrolidine. This flexibility may influence receptor binding kinetics, as seen in BM5’s dual agonist/antagonist activity at muscarinic synapses .

Substituent Effects on Activity

  • The sulfonamide and hydroxyphenyl groups in compound 3e contribute to its potent inhibitory activity (IC₅₀ ~5 µM), likely through hydrogen bonding and π-π interactions absent in the parent compound .

Hybrid Peptide-Amides

Physicochemical Properties

  • Lipophilicity : The phenyl-substituted analog () exhibits higher predicted lipophilicity (density: 1.092 g/cm³) than this compound, which may improve blood-brain barrier penetration .
  • Thermal Stability : The aromatic analog’s elevated boiling point (417.6°C) suggests greater thermal stability compared to the parent compound .

Biological Activity

N-methyl-N-[(3S)-3-piperidyl]acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which contributes to its biological properties. The compound can be represented as follows:

  • Chemical Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of neurotransmitter systems, particularly those related to neurological functions. The binding affinity and selectivity towards various receptors suggest its potential use in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies have shown that this compound may influence neurotransmitter release and uptake, potentially offering therapeutic benefits in conditions like depression and anxiety .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be relevant in the context of drug development for various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to establish efficacy against specific pathogens .

Case Studies and Research Findings

  • Neuropharmacological Study :
    • A study investigated the effects of this compound on serotonin and dopamine pathways in animal models. Results indicated a significant modulation of these pathways, suggesting potential antidepressant effects .
  • Enzyme Inhibition Research :
    • Research focused on the inhibition of acetylcholinesterase (AChE) by this compound showed promising results, indicating a potential role in treating Alzheimer's disease through enhanced cholinergic transmission.
  • Antimicrobial Evaluation :
    • A series of acetamide derivatives were synthesized, including this compound, and tested against various bacterial strains. Some derivatives displayed moderate activity against gram-positive bacteria, highlighting the need for further optimization .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
Neuropharmacological EffectsModulates serotonin and dopamine pathways
Enzyme InhibitionInhibits acetylcholinesterase
Antimicrobial ActivityModerate activity against gram-positive bacteria
MechanismDescriptionReferences
Receptor BindingInteracts with neurotransmitter receptors
Enzyme InteractionAlters enzyme activity affecting neurotransmission

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